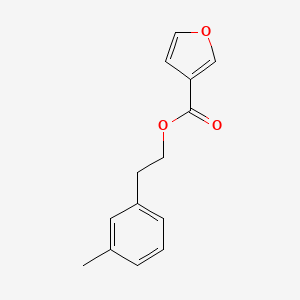
3-Methylphenethyl furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenethyl furan-3-carboxylate is a chemical compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a furan ring substituted with a 3-methylphenethyl group at the 3-position and a carboxylate group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenethyl furan-3-carboxylate can be achieved through several methods. One common approach involves the condensation of 3-methylphenethyl alcohol with furan-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Another method involves the use of acetylenic esters and sulfur ylides. The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylphenethyl furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding furan-3-carboxylate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced furan derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted furan-3-carboxylates, reduced furan derivatives, and halogenated furan compounds.
Aplicaciones Científicas De Investigación
3-Methylphenethyl furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylphenethyl furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, furan derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase and β-galactosidase, leading to various biological effects .
Comparación Con Compuestos Similares
3-Methylphenethyl furan-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Known for its anticancer activity.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Inhibits insulin secretion.
Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)furan-3-carboxylates: Exhibits antiparasitic activity.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C14H14O3 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)ethyl furan-3-carboxylate |
InChI |
InChI=1S/C14H14O3/c1-11-3-2-4-12(9-11)5-8-17-14(15)13-6-7-16-10-13/h2-4,6-7,9-10H,5,8H2,1H3 |
Clave InChI |
XRLUWCQDMVCUPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCOC(=O)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


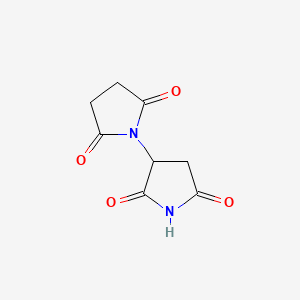
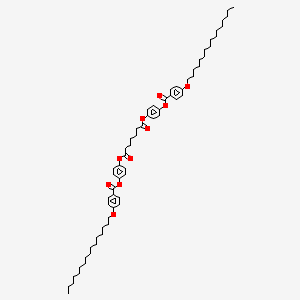

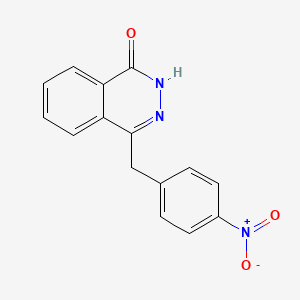

![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
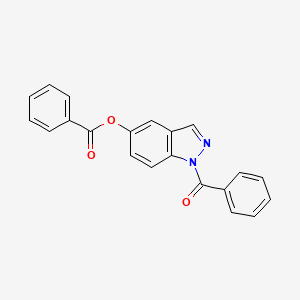

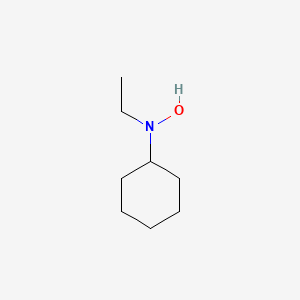
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)

![Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-](/img/structure/B12905246.png)

![Methyl {[(propan-2-yl)oxy]methyl}carbamate](/img/structure/B12905258.png)
